molecular formula C15H22N4O2 B7088363 Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate

Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate

Cat. No.: B7088363
M. Wt: 290.36 g/mol
InChI Key: LUHLIWFZMRGYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate is a complex organic compound featuring a pyrazine ring substituted with a carboxylate ester and two pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyrrolidin-1-yl)propanoate
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters

Uniqueness

Methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate is unique due to its dual pyrrolidinyl substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields .

Properties

IUPAC Name

methyl 3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-15(20)13-14(17-6-5-16-13)19-9-4-12(11-19)10-18-7-2-3-8-18/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHLIWFZMRGYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1N2CCC(C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.